molecular formula C12H11N3O2 B154664 [(2-Oxonaphthalen-1-ylidene)methylamino]urea CAS No. 56536-09-5

[(2-Oxonaphthalen-1-ylidene)methylamino]urea

Cat. No.: B154664
CAS No.: 56536-09-5
M. Wt: 229.23 g/mol
InChI Key: MPMPWHHRMIBUFF-UHFFFAOYSA-N
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Description

[(2-Oxonaphthalen-1-ylidene)methylamino]urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a urea moiety, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxonaphthalen-1-ylidene)methylamino]urea typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea under hydrochloric acid-catalyzed and solvent-free conditions . The reaction is carried out by heating a mixture of 2-hydroxy-1-naphthaldehyde, urea, and hydrochloric acid at 70°C for 2 hours. Upon cooling, the product is precipitated, filtered, and recrystallized from ethanol to obtain yellow crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Mechanism of Action

The mechanism of action of [(2-Oxonaphthalen-1-ylidene)methylamino]urea involves its interaction with biological targets through non-covalent interactions. The compound can bind to DNA and proteins, potentially affecting their function and leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Oxonaphthalen-1-ylidene)methylamino]urea is unique due to its specific combination of a naphthalene core and a urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo tautomerization and form stable complexes with metals further distinguishes it from similar compounds .

Properties

IUPAC Name

[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAGXAZEDGCJS-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425642
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56536-09-5
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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